molecular formula C13H18N2O2S B8734467 Methyl 2-(3,3-diethylthioureido)benzoate

Methyl 2-(3,3-diethylthioureido)benzoate

Cat. No. B8734467
M. Wt: 266.36 g/mol
InChI Key: ZWSGCDBJMCWODL-UHFFFAOYSA-N
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Patent
US08609674B2

Procedure details

Methyl 2-isothiocyanatobenzoate (Acros) (20.0 g, 104 mmol) was dissolved in tetrahydrofuran (300 mL), followed by addition of diethylamine (35.9 mL, 349 mmol). The reaction mixture was stirred at room temperature. After 1 hour, the mixture was poured into water (800 mL). The precipitate was collected by filtration, washed with water and dried under vacuum to give the title compound (26.2 g, yield 94.2%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
94.2%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])=[C:2]=[S:3].[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15].O>O1CCCC1>[CH2:14]([N:16]([CH2:17][CH3:18])[C:2](=[S:3])[NH:1][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N(=C=S)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35.9 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(NC1=C(C(=O)OC)C=CC=C1)=S)CC
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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